3-(4-Bromo-3-fluorobenzoyl)thiophene
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Overview
Description
3-(4-Bromo-3-fluorobenzoyl)thiophene is a chemical compound belonging to the family of benzothiophene derivatives. It has a molecular formula of C11H6BrFOS and a molecular weight of 285.13 g/mol. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and industry.
Preparation Methods
The synthesis of 3-(4-Bromo-3-fluorobenzoyl)thiophene involves several steps. One common method includes the reaction of 4-bromo-3-fluorobenzoyl chloride with thiophene in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(4-Bromo-3-fluorobenzoyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions, where the bromine atom is replaced by other substituents. Common reagents for these reactions include organometallic compounds and nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Bromo-3-fluorobenzoyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorobenzoyl)thiophene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its properties may be exploited to achieve desired effects in the final material .
Comparison with Similar Compounds
3-(4-Bromo-3-fluorobenzoyl)thiophene can be compared with other benzothiophene derivatives, such as:
3-(4-Bromo-2-fluorobenzoyl)thiophene: Similar in structure but with a different fluorine position, leading to different chemical and physical properties.
4-Bromobenzotrifluoride: Another brominated compound with different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQWGTDWJPVWJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641843 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-15-8 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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